2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-15-10-16(2)12-19(11-15)32-22-21-26-28(23(30)27(21)9-8-24-22)14-20(29)25-13-17-4-6-18(31-3)7-5-17/h4-12H,13-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGIGXVFSPOWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps, typically starting with the preparation of the triazolopyrazine core. . The final step involves the acylation of the intermediate compound to form the acetamide derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the triazolo and pyrazine rings allows for specific interactions with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
A. Phenoxy vs. Sulfanyl Groups
- The target compound’s 3,5-dimethylphenoxy group provides greater steric hindrance compared to the sulfanyl substituent in . This may reduce off-target interactions but limit membrane permeability .
B. Benzyl Substituent Variations
C. Core Modifications
Biological Activity
The compound 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide (CAS Number: 1251621-89-2) is a triazolo-pyrazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the current understanding of its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The structure features a triazolo-pyrazine core, which is known for its diverse pharmacological properties. The presence of functional groups such as methoxy and dimethylphenoxy enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 1251621-89-2 |
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer activity. Notably, it has been shown to induce apoptosis in various cancer cell lines through different mechanisms:
- Cell Cycle Arrest : Research indicates that the compound can cause cell cycle arrest at the G2/M phase in cancer cells. For instance, in Luc-4T1 breast cancer cells, treatment with the compound led to a significant increase in the proportion of cells in the G2/M phase compared to untreated controls .
- Apoptotic Pathways : The compound promotes apoptosis by modulating the expression of key apoptotic markers. In treated cells, there was a notable upregulation of the pro-apoptotic gene Bax and downregulation of the anti-apoptotic gene Bcl2 , resulting in an increased Bax/Bcl2 ratio that favors apoptosis .
- Caspase Activation : The activation of caspases is crucial for the execution of apoptosis. Studies using Caspase-Glo assays revealed that treatment with this compound significantly increased caspase-3/7 activity in Luc-4T1 cells, confirming its role in triggering apoptotic pathways .
The molecular interactions of this compound with specific proteins involved in apoptosis and cell cycle regulation are under investigation:
- Binding Affinity : Computational studies suggest that the compound has good binding affinity for critical proteins such as cIAP1 (cellular inhibitor of apoptosis protein) and BCL2, which are pivotal in regulating apoptotic processes .
- Gradient-dependent Inhibition : The compound exhibits gradient-dependent inhibition against breast cancer cell proliferation, indicating its potential as a therapeutic agent against various cancer types .
Case Studies
A notable study explored the anticancer effects of this compound through screening against multicellular spheroids, which more accurately mimic tumor environments compared to traditional monolayer cultures. The findings demonstrated substantial cytotoxic effects on spheroids treated with this compound, highlighting its potential for further development as an anticancer drug .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyrazine core via condensation of substituted pyrazine precursors with triazole derivatives. Subsequent steps introduce functional groups (e.g., phenoxy and acetamide moieties) through nucleophilic substitution or coupling reactions . Key optimizations include:
- Temperature control : Reactions often proceed at 10–60°C to minimize side products (e.g., recommends 10°C for specific substitutions).
- Solvent selection : Polar aprotic solvents like DMF or ethanol improve solubility and reaction efficiency .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
Q. Which analytical techniques are used to confirm structural integrity and purity?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups and confirm regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .
Q. How are preliminary biological activities assessed for this compound?
Initial screening involves:
- In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts .
- Cell viability tests : IC values are determined via MTT or ATP-luminescence assays in disease-relevant cell lines .
- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis quantifies target interactions .
Advanced Research Questions
Q. How can contradictions in optimal reaction conditions between studies be resolved?
Discrepancies (e.g., temperature or catalyst variations) require systematic analysis:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst) and identify statistically significant optima .
- Mechanistic studies : Employ density functional theory (DFT) to model reaction pathways and identify rate-limiting steps influenced by conditions .
- Comparative yields : Parallel synthesis under conflicting conditions with HPLC quantification of product ratios .
Q. What strategies ensure target selectivity and minimize off-target effects in biological assays?
Advanced profiling methods include:
- Kinome-wide screening : Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across >100 kinases .
- Proteomic analysis : SILAC-based mass spectrometry identifies off-target protein interactions in cellular models .
- Mutagenesis studies : Engineer target proteins with point mutations to validate binding site specificity .
Q. Which computational approaches predict interactions with biological targets?
Molecular modeling techniques:
- Docking simulations : AutoDock Vina or Schrödinger Glide predict binding poses and affinity scores against crystal structures (e.g., COX-2 or p38 MAPK) .
- Molecular dynamics (MD) : GROMACS simulations assess binding stability and conformational changes over 100+ ns trajectories .
- QSAR modeling : Build regression models linking structural descriptors (logP, polar surface area) to activity data for lead optimization .
Data Analysis and Validation
Q. How should researchers address variability in biological replicate data?
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to differentiate significant effects.
- Normalization : Use Z-score or percent inhibition to standardize plate-to-plate variability .
- Blinded experiments : Independent replication by a second researcher reduces bias .
Q. What methods validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13, heat (40–80°C), and UV light, then quantify degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and measure intact compound levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
